1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
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Overview
Description
1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a complex organic compound with a molecular formula of C25H36N2O12 and a molecular weight of 556.559 . This compound is known for its unique structure, which combines an imidazole ring with glucuronide and ester functionalities. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves multiple steps. One common method includes the reaction of 4-cyano-1,2-diphenyl-1H-imidazole-5-carboxylic acid ethyl ester with methyl ethanolamine . The reaction conditions typically involve the use of organic solvents such as chloroform, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction can produce simpler imidazole compounds.
Scientific Research Applications
1-Methylethyl-2-propyl-1H-imidazole-5-carboxylic Acid Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is utilized in various scientific research fields:
Chemistry: As a catalyst and intermediate in organic synthesis.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H36N2O12 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
ethyl 2-propyl-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C25H36N2O12/c1-9-11-15-26-16(22(31)34-10-2)21(27-15)25(6,7)39-24-20(37-14(5)30)18(36-13(4)29)17(35-12(3)28)19(38-24)23(32)33-8/h17-20,24H,9-11H2,1-8H3,(H,26,27)/t17-,18-,19-,20+,24-/m0/s1 |
InChI Key |
PCGGYYAKJWVLMR-VOSKCVMKSA-N |
Isomeric SMILES |
CCCC1=NC(=C(N1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(C)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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